molecular formula C13H12N2O4S2 B2784988 7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1170229-59-0

7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2784988
CAS RN: 1170229-59-0
M. Wt: 324.37
InChI Key: XWHHVRLSMGPLMR-UHFFFAOYSA-N
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Description

7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline, also known as NTS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrahydroisoquinolines and has been shown to possess a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the modulation of various neurotransmitter systems, including dopamine, serotonin, and noradrenaline. This compound has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine, serotonin, and noradrenaline in the brain. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, this compound has been found to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to modulate multiple neurotransmitter systems, making it a potentially useful tool for investigating the underlying mechanisms of various neurological and psychiatric disorders. However, one of the limitations of using this compound is its relatively low potency compared to other compounds that target the same neurotransmitter systems.

Future Directions

There are several future directions for research on 7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline. One potential avenue of research is the investigation of this compound as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential avenue of research is the investigation of this compound as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through a multistep process. The first step involves the condensation of 2-aminobenzaldehyde with thiophene-2-carboxaldehyde in the presence of an acid catalyst to form 2-(2-thienyl)-1,2,3,4-tetrahydroisoquinoline. The resulting compound is then reacted with nitric acid and sulfuric acid to form this compound.

Scientific Research Applications

7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to possess antipsychotic, antidepressant, and anxiolytic properties. This compound has also been found to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

7-nitro-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S2/c16-15(17)12-4-3-10-5-6-14(9-11(10)8-12)21(18,19)13-2-1-7-20-13/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHHVRLSMGPLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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